![molecular formula C17H19F2N3O2 B7594501 1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7594501.png)
1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea, also known as Dapagliflozin, is a drug used to treat type 2 diabetes. It belongs to the class of drugs called sodium-glucose co-transporter 2 (SGLT2) inhibitors. The drug works by blocking the reabsorption of glucose in the kidneys, leading to increased glucose excretion in urine and lowering blood sugar levels.
Wirkmechanismus
1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urean works by inhibiting the SGLT2 transporter in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By blocking this transporter, dapagliflozin prevents the reabsorption of glucose and increases its excretion in urine. This leads to a decrease in blood glucose levels and helps to improve glycemic control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
In addition to its glucose-lowering effects, dapagliflozin has been shown to have other biochemical and physiological effects. The drug has been shown to reduce body weight, blood pressure, and improve lipid profiles. It has also been shown to have a protective effect on the kidneys, reducing the risk of kidney disease in patients with type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of dapagliflozin for lab experiments is its specificity for the SGLT2 transporter, which allows for targeted inhibition of glucose reabsorption in the kidneys. However, one of the limitations of the drug is the potential for off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several areas of future research for dapagliflozin. One area of interest is the potential for the drug to be used in combination with other glucose-lowering agents, such as insulin or other oral hypoglycemic agents. Another area of research is the potential for dapagliflozin to be used in the treatment of other conditions, such as heart failure or obesity. Additionally, there is ongoing research into the long-term safety and efficacy of the drug, particularly in patients with renal impairment.
Synthesemethoden
1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urean is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,4-difluorobenzaldehyde with (R)-2-bromo-1-phenylethanol to form 2-(2,4-difluorophenyl)-2-hydroxyethyl bromide. This intermediate is then reacted with 6-methyl-3-pyridinemethanol to form 1-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urean has been extensively studied for its efficacy in treating type 2 diabetes. Several clinical trials have shown that the drug is effective in reducing blood glucose levels and improving glycemic control in patients with type 2 diabetes. The drug has also been shown to have other beneficial effects, such as weight loss, blood pressure reduction, and improvement in cardiovascular outcomes.
Eigenschaften
IUPAC Name |
1-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2/c1-11-3-4-12(8-20-11)9-21-16(23)22-10-17(2,24)14-6-5-13(18)7-15(14)19/h3-8,24H,9-10H2,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKKCKUVSGRCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC(=O)NCC(C)(C2=C(C=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.